1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Attachment of the Phenylpropanone Moiety: The phenylpropanone moiety is attached through condensation reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine ring or the phenylpropanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone
Uniqueness
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan-2-ylmethyl group and a phenylpropanone moiety differentiates it from other similar compounds, potentially leading to unique pharmacological activities .
Properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJZNORKUKNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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